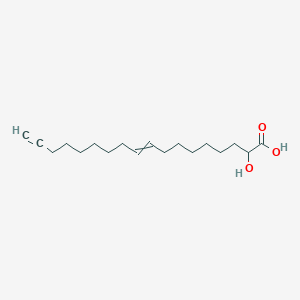
2-Hydroxyoctadec-9-en-17-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyoctadec-9-en-17-ynoic acid is a fatty acid with the molecular formula C18H30O3 and a molecular weight of 294.43 g/mol. This compound is characterized by the presence of a hydroxyl group at the second carbon, a double bond at the ninth carbon, and a triple bond at the seventeenth carbon. It is also known by its IUPAC name, (Z)-2-hydroxyoctadec-9-en-17-ynoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyoctadec-9-en-17-ynoic acid can be achieved through various methods. One common approach involves the macrolactonization of ricinoleic acid derivatives . This process typically involves the use of imidazole salts for dehydration, NaH-promoted reactions with methyl iodide catalyzed by lipase P, and macrocyclization using titanium chloride in the presence of trifluoromethylbenzoic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of large-scale reactors and optimized reaction conditions would be essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyoctadec-9-en-17-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double and triple bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 2-ketooctadec-9-en-17-ynoic acid or 2-carboxyoctadec-9-en-17-ynoic acid.
Reduction: Formation of 2-hydroxyoctadecane.
Substitution: Formation of 2-chlorooctadec-9-en-17-ynoic acid or 2-bromooctadec-9-en-17-ynoic acid.
Aplicaciones Científicas De Investigación
2-Hydroxyoctadec-9-en-17-ynoic acid has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyoctadec-9-en-17-ynoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group and unsaturated bonds allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and function . Additionally, it may interact with specific enzymes, modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ricinoleic Acid: A similar fatty acid with a hydroxyl group at the twelfth carbon and a double bond at the ninth carbon.
Oleic Acid: Contains a double bond at the ninth carbon but lacks the hydroxyl and triple bonds.
Linoleic Acid: Contains two double bonds but lacks the hydroxyl and triple bonds.
Uniqueness
2-Hydroxyoctadec-9-en-17-ynoic acid is unique due to its combination of a hydroxyl group, a double bond, and a triple bond within the same molecule. This structural complexity provides it with distinct chemical reactivity and potential biological activities compared to other fatty acids .
Propiedades
Fórmula molecular |
C18H30O3 |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2-hydroxyoctadec-9-en-17-ynoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h1,9-10,17,19H,3-8,11-16H2,(H,20,21) |
Clave InChI |
LQQRDGQTNVSFHM-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCCCC=CCCCCCCC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate](/img/structure/B13869214.png)



![1h-Pyrazolo[4,3-b]pyridine,3-methyl-1-(triphenylmethyl)-](/img/structure/B13869227.png)

![Methyl 5-amino-2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B13869240.png)

